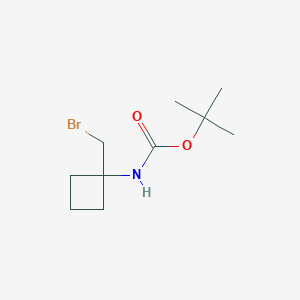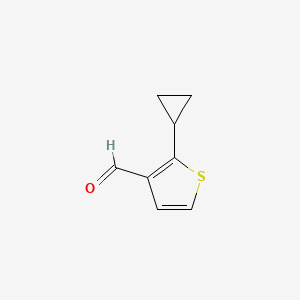![molecular formula C10H12I2 B13030876 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- CAS No. 126416-20-4](/img/structure/B13030876.png)
1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) is a compound characterized by its unique bicyclo[1.1.1]pentane framework, which consists of two bicyclo[1.1.1]pentane units connected by a central bond, with iodine atoms attached at the 3 and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
While specific industrial production methods for 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves practical and efficient methodologies, such as triethylborane-initiated atom-transfer radical addition .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, such as atom-transfer radical addition.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) include alkyl halides, triethylborane, and methyl lithium . Reaction conditions often involve mild temperatures and the presence of catalysts or initiators .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the bicyclo[1.1.1]pentane framework .
Scientific Research Applications
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) exerts its effects involves the strain-release force of the bicyclo[1.1.1]pentane framework. This strain-release drives the functionalization of the compound, allowing it to participate in various chemical reactions and interact with molecular targets . The specific molecular targets and pathways depend on the context of its application, such as drug discovery or materials science .
Comparison with Similar Compounds
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds, such as:
Bicyclo[1.1.0]butanes: These compounds are valued as intermediates in strain-release chemistry.
Bicyclo[1.1.1]pentyl amines: These derivatives are used in drug discovery and have been shown to mimic the para-substituted phenyl ring in biologically active compounds.
The uniqueness of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) lies in its specific substitution pattern and the presence of iodine atoms, which impart distinct chemical properties and reactivity .
Properties
CAS No. |
126416-20-4 |
|---|---|
Molecular Formula |
C10H12I2 |
Molecular Weight |
386.01 g/mol |
IUPAC Name |
1-iodo-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H12I2/c11-9-1-7(2-9,3-9)8-4-10(12,5-8)6-8/h1-6H2 |
InChI Key |
REIWOVMTLNEWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C34CC(C3)(C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
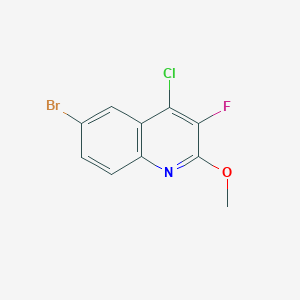
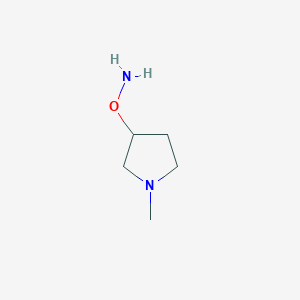
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
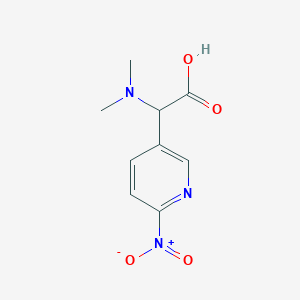
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
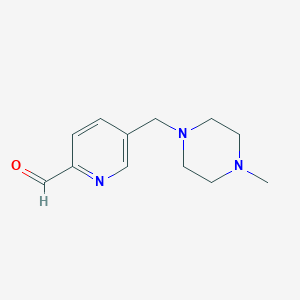

![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)

